molecular formula C21H24FN3O4 B2981426 1-(3,4-Dimethoxybenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954587-79-2

1-(3,4-Dimethoxybenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2981426
CAS RN: 954587-79-2
M. Wt: 401.438
InChI Key: VHTCISQWQWTBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized using a specific method, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3,4-Dimethoxybenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea.

Scientific Research Applications

  • Neuropharmacology and Eating Disorders : A study explored the role of orexin receptors in compulsive food consumption. Compounds like SB-649868 and GSK1059865, which have structural similarities to the urea derivative , showed potential in reducing binge eating in rats without affecting standard food intake. These results suggest that selective antagonism at orexin receptors could be a novel treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

  • Radiopharmaceuticals : Research on the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, highlights the application in the field of radiopharmaceuticals. This compound was synthesized using a module-assisted two-step one-pot procedure, showcasing the potential of urea derivatives in medical imaging and targeted therapy (Mäding et al., 2006).

  • Material Science and Nonlinear Optics : In a study on molecular complexation for nonlinear optical materials, urea derivatives played a crucial role. The research demonstrated how chromophores linked by O‒H···O and C‒H···O hydrogen bonds, including urea compounds, can be oriented ideally for efficient nonlinear optics applications (Muthuraman et al., 2001).

  • Synthesis of Polyureas : Research on the synthesis of new polyureas based on 4-(4′-aminophenyl)urazole and various diisocyanates presents another application area. These novel polyureas were characterized for their potential in various industrial applications, highlighting the versatility of urea derivatives (Mallakpour & Raheno, 2003).

  • Anti-HIV Agents : A study on the design and synthesis of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the potential of urea derivatives in antiviral therapy. Some compounds in this class showed significant activity against HIV-1, demonstrating the therapeutic potential of urea derivatives in treating viral infections (Sakakibara et al., 2015).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-28-18-8-3-14(9-19(18)29-2)11-23-21(27)24-12-15-10-20(26)25(13-15)17-6-4-16(22)5-7-17/h3-9,15H,10-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTCISQWQWTBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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